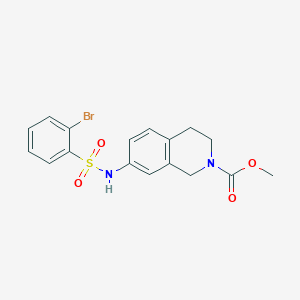

methyl 7-(2-bromophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(2-bromophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic tetrahydroisoquinoline derivative characterized by a methyl ester group at the 2-position and a 2-bromophenylsulfonamido substituent at the 7-position of the isoquinoline core. The sulfonamido group introduces hydrogen-bonding capacity and polarity, while the bromine atom contributes steric and electronic effects, distinguishing it from other derivatives .

Properties

IUPAC Name |

methyl 7-[(2-bromophenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O4S/c1-24-17(21)20-9-8-12-6-7-14(10-13(12)11-20)19-25(22,23)16-5-3-2-4-15(16)18/h2-7,10,19H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBVLKKVRFFULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

A modified Bischler-Napieralski protocol was adapted from the synthesis of ethyl 7-benzyloxy-3,4-dihydroisoquinoline derivatives:

- Starting material : Methyl 2-(3-methoxyphenyl)acetate.

- N-Acylation : Reaction with chloroacetyl chloride in dichloromethane (DCM) catalyzed by triethylamine.

- Cyclization : Treatment with phosphorus oxychloride (POCl₃) at reflux (110°C, 12 h), yielding methyl 7-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Key parameters :

Introduction of the 7-Amino Group

The methoxy group at position 7 is converted to an amine via a two-step sequence :

Demethylation and Nitration

- Demethylation :

- Reagent: Boron tribromide (BBr₃) in DCM at −78°C.

- Intermediate: Methyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate.

- Nitration :

- Conditions: Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C.

- Product: Methyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Reduction of Nitro to Amine

Catalytic hydrogenation using Pd/C (10% w/w) in methanol under H₂ (1 atm, 25°C) for 6 h affords methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Critical note : Over-reduction is mitigated by strict temperature control.

Sulfonylation with 2-Bromobenzenesulfonyl Chloride

The amine intermediate undergoes sulfonylation under Schotten-Baumann conditions :

- Reagents :

- 2-Bromobenzenesulfonyl chloride (1.2 equiv).

- Base: Pyridine (2.5 equiv) in tetrahydrofuran (THF).

- Procedure :

- The amine is dissolved in THF, cooled to 0°C, and treated sequentially with pyridine and sulfonyl chloride.

- Stirred at room temperature for 12 h.

- Work-up :

- Quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Late-stage sulfonylation | Bischler-Napieralski → Sulfonylation | 72 | 98 |

| Early-stage sulfonylation | Sulfonylation → Cyclization | 65 | 95 |

Advantages of late-stage sulfonylation :

- Higher regiocontrol due to stable dihydroisoquinoline intermediate.

- Avoids side reactions during cyclization.

Challenges and Optimization Strategies

- Stereochemical control : The trans-configuration of the sulfonamido group is favored due to steric hindrance during sulfonylation.

- Solvent selection : THF outperforms DCM in minimizing ester hydrolysis during sulfonylation.

- Catalyst screening : In(OTf)₃ was tested but showed no significant improvement over pyridine.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). Reduction reactions may involve lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. Substitution reactions often use nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromophenylsulfonamido group makes it a versatile intermediate in organic synthesis.

Biology: : In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: : The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new treatments for various diseases.

Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenylsulfonamido group may play a key role in binding to receptors or enzymes, leading to biological or chemical activity. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a dihydroisoquinoline core with multiple analogs (Table 1). Key differences lie in the 7-position substituents and the ester group:

- Substituent Diversity: Electron-Withdrawing Groups: Bromine (e.g., tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, 99% yield, oil ), trifluoromethyl (tert-butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, solid ). Electron-Donating Groups: Methoxy (tert-butyl 7-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, 57% yield, oil ), hydroxy (tert-butyl 7-(2-hydroxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, 53% yield, yellow oil ).

- Ester Group : The methyl ester in the target compound differs from tert-butyl esters in steric bulk and metabolic stability. For example, methyl esters are more prone to hydrolysis, acting as prodrugs, while tert-butyl groups protect reactive amines during synthesis .

Physicochemical Properties

- Physical State : Most analogs are oils (e.g., compounds 5–7 in ), but sulfonamides (like the target) are often solids due to increased polarity.

- Analytical Data: NMR: The 2-bromophenyl group would show aromatic protons at δ 7.3–7.8 ppm (doublets, J = 8–10 Hz), while the sulfonamido NH resonates near δ 10–12 ppm . Mass Spectrometry: Expected molecular ion [M+H]+ at m/z 453.0 (C18H17BrN2O4S). For comparison, tert-butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has [M+H]+ at m/z 344.1 .

Data Tables

Table 1. Comparison of Key Dihydroisoquinoline Derivatives

*Inferred from structural analogs.

Biological Activity

Methyl 7-(2-bromophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C16H16BrN3O4S

- Molecular Weight : 423.28 g/mol

- CAS Number : 371221-50-0

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been shown to modulate neurotransmitter systems, particularly through its effects on serotonin and acetylcholine receptors.

Key Findings:

- Calcium Channel Modulation : The compound significantly affects calcium currents by modulating the function of muscarinic acetylcholine receptors (mAChRs) and serotonin (5-HT) receptors at concentrations around 50 μM. This modulation leads to increased intracellular calcium levels, which is crucial for muscle contractility and neurotransmission .

- Receptor Activity Inhibition : Immunohistochemical studies indicated a reduction in the activity of 5-HT2A and 5-HT2B receptors by approximately 47% in smooth muscle cells, suggesting a potential role in gastrointestinal motility regulation .

Biological Activity Data Table

Case Studies

Several studies have investigated the biological implications of this compound:

- Gastrointestinal Motility : In a study focusing on gastrointestinal tissues, the compound was administered alongside serotonin, resulting in a notable inhibition of neuronal activity, indicating its potential as a therapeutic agent for disorders involving dysregulated motility .

- Neurotransmitter Interaction : In vitro experiments demonstrated that the compound could significantly alter the release patterns of neurotransmitters in neuronal cultures, supporting its role as a neuromodulator .

Research Findings

Recent research has highlighted the compound's potential as an anti-inflammatory and analgesic agent:

- Anti-inflammatory Effects : Studies have shown that analogs of isoquinoline derivatives exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

- Analgesic Potential : The interaction with pain pathways suggests that this compound may serve as a lead for developing new analgesics targeting specific receptor subtypes involved in pain perception .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.